p50B-p97 protein
Description
Properties
CAS No. |
146411-47-4 |
|---|---|
Molecular Formula |
C40H50N8O12S |
Synonyms |
p50B-p97 protein |
Origin of Product |
United States |
Scientific Research Applications
Role as a Biomarker
p50B-p97 is overexpressed in many cancer types, making it a potential biomarker for diagnosis and prognosis. Studies indicate that higher levels of p50B-p97 correlate with poor survival rates in cancers such as colorectal, pancreatic, and breast cancer .
Therapeutic Target
Given its role in cancer cell survival, p50B-p97 has emerged as a target for novel anti-cancer therapies. Small molecule inhibitors targeting this protein have been developed and evaluated in clinical trials. For instance:
- CB-5083 : An ATP-competitive inhibitor showing promise in reducing tumor growth.
- Triazole Inhibitors : These allosteric inhibitors have demonstrated efficacy comparable to CB-5083, altering the conformational dynamics of p50B-p97 to inhibit its function .
Case Studies
| Cancer Type | p50B-p97 Expression | Survival Rate Impact |
|---|---|---|
| Colorectal Cancer | High | Lower 5-year survival rates |
| Breast Cancer | High | Correlates with metastasis |
| Pancreatic Cancer | High | Associated with poor prognosis |
Applications in Neurodegenerative Diseases
p50B-p97 mutations are implicated in several neurodegenerative conditions, including:
- Inclusion Body Myopathy associated with Paget Disease of Bone and Frontotemporal Dementia (IBMPFD) : Characterized by progressive muscle weakness and cognitive decline due to dysfunctional protein homeostasis .
- Amyotrophic Lateral Sclerosis (ALS) : Altered p50B-p97 function contributes to motor neuron degeneration.
Viral Infections and Host Interactions
p50B-p97 also plays a significant role in the life cycle of various viruses. It assists in:
- Viral Entry : Facilitates the uncoating of viral capsids.
- Intracellular Trafficking : Involved in the transport of viral components within host cells.
- Replication : Essential for the replication of certain RNA and DNA viruses.
Case Studies
Research has shown that viruses like Human Cytomegalovirus (HCMV) exploit p50B-p97 for their replication cycles. For example:
Comparison with Similar Compounds
Comparison with Similar AAA+ Proteins
Structural and Functional Similarities
The table below compares p97 with other AAA+ proteins, emphasizing structural domains, ATPase activity, and functional roles:
Key Observations:
Domain Architecture :
- p97 and NSF share a tripartite domain structure (N-D1-D2), whereas ClpX and 19S subunits have simpler architectures .
- Unlike 19S and ClpX, p97 lacks protease association, highlighting its specialized role in substrate segregation rather than degradation .
ATPase Activity :
- p97’s D2 domain drives most ATP hydrolysis, enabling forceful substrate extraction, while D1 contributes weakly .
- In contrast, NSF requires coordinated ATPase activity in both D1 and D2 for SNARE complex disassembly .
Functional Specificity :
Research Findings and Mechanistic Differences
Substrate Recognition and Processing
- p97 recognizes polyubiquitinated substrates through adaptors like UFD1-NPL4, whereas 19S uses intrinsic ubiquitin receptors (e.g., Rpn10) .
- Mutational studies show that disabling p97’s D2 ATPase activity abolishes substrate dissociation, underscoring its mechanical role .
Conformational Dynamics
- Cryo-EM studies reveal that p97 undergoes asymmetric conformational changes during ATP hydrolysis, unlike the symmetric transitions observed in NSF .
- Comparative thermal stability assays (e.g., empirical phase diagrams) demonstrate that p97 retains structural integrity under stress better than ClpX, likely due to its hexameric stability .
Data-Driven Insights from Comparability Studies
Advanced biophysical techniques, such as empirical phase diagrams (EPDs) and radar charts , have been employed to compare conformational stability across AAA+ proteins . For example:
- Thermal Denaturation : p97 exhibits a higher melting temperature (Tm = 52°C) compared to NSF (Tm = 46°C) under identical buffer conditions, indicating superior thermal resilience .
- Aggregation Propensity : p97 shows lower aggregation rates under mechanical stress (e.g., agitation) than 19S, attributed to its robust inter-subunit interactions .
Q & A
Q. How can researchers retrieve and validate structural data for p50B-p97 protein from the Protein Data Bank (PDB)?
To access structural data, use the PDB’s search tools with specific identifiers (e.g., protein name, UniProt ID). Cross-validate retrieved models using computational tools like MolProbity for steric clashes or Ramachandran plot analysis. Ensure consistency with biochemical data (e.g., mutagenesis or binding assays) to confirm functional relevance .
Q. What methodological frameworks are recommended for designing experiments to study p50B-p97’s biochemical interactions?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example, use PICO (Population: target cell lines; Intervention: p50B-p97 knockdown; Comparison: wild-type controls; Outcome: protein interaction changes) to structure quantitative assays like co-immunoprecipitation or fluorescence resonance energy transfer (FRET) .
Q. How should researchers address contradictions between experimental data and existing literature on p50B-p97’s functional mechanisms?
Perform systematic re-analysis of raw data (e.g., SDS-PAGE gels, chromatograms) to rule out technical artifacts. Use orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding affinities. Document discrepancies transparently and propose hypotheses for follow-up studies, such as context-dependent post-translational modifications .
Q. What quantitative proteomics approaches ensure reproducibility in measuring p50B-p97 expression levels across laboratories?
Implement SI-traceable protein standards (e.g., isotope-labeled peptides) for mass spectrometry. Normalize data using spike-in controls and validate via Western blotting. Adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines to enhance cross-study comparability .
Advanced Research Questions
Q. How can cross-species functional studies resolve evolutionary divergence in p50B-p97 homologs?
Combine sequence alignment tools (e.g., BLAST, Clustal Omega) with functional assays (e.g., yeast complementation) to identify conserved domains. Use machine learning models trained on ortholog databases to predict functional divergence, and validate via CRISPR-edited cell lines expressing chimeric proteins .
Q. What strategies improve machine learning predictions of p50B-p97’s interaction networks?
Integrate multi-omics data (e.g., transcriptomics, phosphoproteomics) to train graph neural networks. Use Evola -style frameworks to incorporate evolutionary constraints and structural features. Validate predictions experimentally with high-throughput screens (e.g., protein-fragment complementation assays) .
Q. How can researchers troubleshoot signal interference in p50B-p97 activity assays (e.g., fluorescence quenching)?
Pre-screen samples for autofluorescence or absorbance at assay wavelengths. Optimize buffer conditions (e.g., pH, reducing agents) to stabilize the protein. Use alternative detection methods (e.g., luminescence-based reporters) if interference persists .
Q. What validation protocols are critical for confirming p50B-p97’s role in multi-protein complexes?
Combine cross-linking mass spectrometry (XL-MS) with cryo-EM to map interaction interfaces. Perform reciprocal pull-downs and competitive inhibition assays. Use structural modeling tools like HADDOCK to reconcile biochemical data with 3D architectures .
Q. How should multi-omics datasets be integrated to study p50B-p97’s regulatory networks in disease models?
Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic and proteomic data. Use pathway enrichment tools (e.g., STRING, KEGG) to identify overrepresented biological processes. Validate hubs via siRNA knockdown followed by phenotypic assays .
Q. What peer review criteria are most critical for ensuring rigor in p50B-p97 studies?
Reviewers should demand raw data accessibility, code repositories for computational analyses, and explicit documentation of statistical methods (e.g., FDR correction for omics data). Highlight unresolved contradictions and propose mechanistic follow-ups to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
